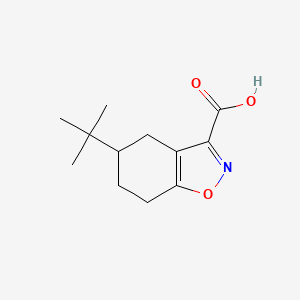

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Vue d'ensemble

Description

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid is a heterocyclic compound featuring a benzoxazole ring system. This compound is notable for its structural complexity and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the carboxylic acid functionality imparts unique chemical properties that make it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), resulting in the reduction of the benzoxazole ring.

Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: H₂ with Pd/C, lithium aluminum hydride (LiAlH₄).

Substitution: Halogens (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols. Substitution reactions can introduce various functional groups onto the benzoxazole ring, enhancing its chemical diversity.

Applications De Recherche Scientifique

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural features.

Mécanisme D'action

The mechanism by which 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with active site residues, while the benzoxazole ring can engage in π-π interactions with aromatic amino acids. These interactions can alter the function of the target protein, leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

5-Tert-butyl-1,2-benzoxazole-3-carboxylic acid: Does not have the tetrahydro ring, which affects its stability and biological activity.

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzothiazole-3-carboxylic acid:

Uniqueness

The presence of the tert-butyl group in 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid imparts steric hindrance, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can be exploited in the design of new materials and drugs with specific properties.

Activité Biologique

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid (CAS Number: 832684-43-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on diverse sources, including structure-activity relationships (SAR), case studies, and experimental findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N₃O₃ |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 832684-43-2 |

| Purity | ≥95% |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines with promising results:

- HeLa Cells : Exhibited an IC₅₀ of 0.126 μM.

- SMMC-7721 (Human Hepatoma) : Showed an IC₅₀ of 0.071 μM.

- K562 (Leukemia) : Demonstrated an IC₅₀ of 0.164 μM.

These values indicate that this compound is significantly more effective than standard chemotherapy agents such as doxorubicin, which serves as a reference for comparison in these studies .

The mechanism by which this compound exerts its anticancer effects appears to be related to its ability to induce apoptosis in cancer cells while sparing normal cells. The presence of the benzoxazole moiety is crucial for its biological activity. Structure-activity relationship studies suggest that electron-donating groups enhance activity while electron-withdrawing groups reduce it .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity:

- Antibacterial : Selective activity against Gram-positive bacteria such as Bacillus subtilis was noted.

- Antifungal : Some derivatives exhibited antifungal properties against Candida albicans.

The minimal inhibitory concentrations (MIC) for these activities were determined but require further exploration to establish a comprehensive profile .

Case Studies and Experimental Findings

A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:

- In Vitro Studies : Various derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that modifications in the molecular structure could enhance or diminish anticancer activity.

- SAR Analysis : The SAR studies revealed that compounds with specific substituents at certain positions on the benzoxazole ring showed increased potency against cancer cells. For example, compounds with methoxy groups at R1 demonstrated improved efficacy .

Summary of Findings

The biological activities of this compound are summarized in the table below:

| Activity Type | Cell Line/Organism | IC₅₀ Value |

|---|---|---|

| Anticancer | HeLa | 0.126 μM |

| Anticancer | SMMC-7721 | 0.071 μM |

| Anticancer | K562 | 0.164 μM |

| Antibacterial | Bacillus subtilis | MIC TBD |

| Antifungal | Candida albicans | MIC TBD |

Propriétés

IUPAC Name |

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)7-4-5-9-8(6-7)10(11(14)15)13-16-9/h7H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICHDLMXOAJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388061 | |

| Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789816 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

832684-43-2 | |

| Record name | 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.